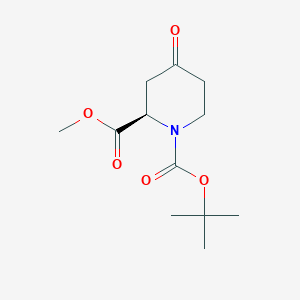![molecular formula C10H21NO5 B1405487 [2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester CAS No. 1023955-77-2](/img/structure/B1405487.png)
[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester
Übersicht
Beschreibung
[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester, also known as tert-butyl [(2S)-2-[[(2S)-2-(2-methoxyphenoxy)propanoyl]amino]-3-(4-methyl-2-oxo-2H-chromen-7-yloxy)propyl]carbamate, is a chemical compound that has gained attention in scientific research due to its various applications in the field of biochemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Recognition :
- Used in the diastereoselective intramolecular α-amidoalkylation reactions of L-DOPA derivatives for the asymmetric synthesis of Pyrrolo[2,1-a]isoquinolines (E. Garcia, S. Arrasate, E. Lete, & N. Sotomayor, 2006).
- Involved in potentiometric experiments for the molecular recognition of amino acid esters in liquid polymeric membrane ion-selective electrodes (M. Kronďák, T. V. Shishkanova, R. Holakovský, R. Volf, I. Stibor, & V. Král, 2001).
Synthesis and Characterization of Liquid Crystalline Materials :
- Utilized in the synthesis and characterization of novel rod-like ester-based liquid crystalline homologous series, examining the effect of tert-butyl tail on mesomorphism (Shavi Thakur & H. N. Patel, 2020).
Organic Synthesis and Kinetic Studies :
- Plays a role in kinetic investigations of the hydrolysis of simple aliphatic dicarboxylic tertiary butyl esters (J. D. Homan, 2010).
- Involved in the conversion of tert-butyl esters to acid chlorides using thionyl chloride (J. A. Greenberg & T. Sammakia, 2017).
Crystallographic Studies :
- Investigated in synthetic and crystallographic studies of compounds like (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester (R. Kant, Vishal Singh, & A. Agarwal, 2015).
Environmental Applications :
- Assessed in the context of biodegradation and fate in soil and groundwater, particularly in relation to ethyl tert-butyl ether (ETBE) (S. Thornton, H. Nicholls, S. Rolfe, H. Mallinson, & M. Spence, 2020).
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(2-hydroxyethoxy)ethoxy]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO5/c1-10(2,3)16-9(13)11(4)15-8-7-14-6-5-12/h12H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFUUJSWBPEOGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)OCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Hydroxyethoxy)ethoxy]methylcarbamic acid tert-butyl ester | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

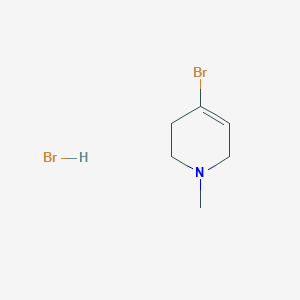
![2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B1405406.png)
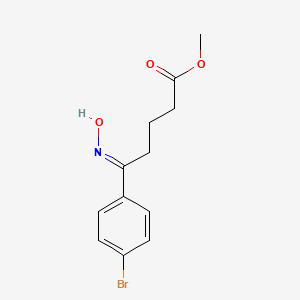
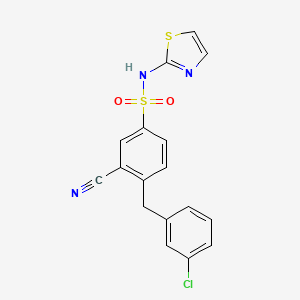
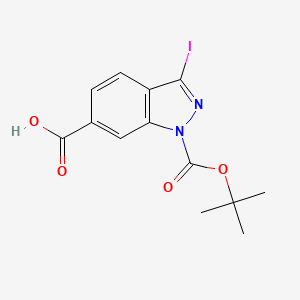
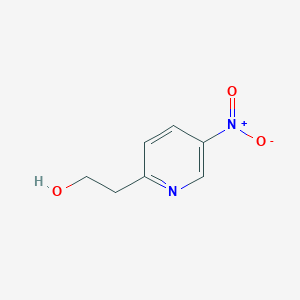
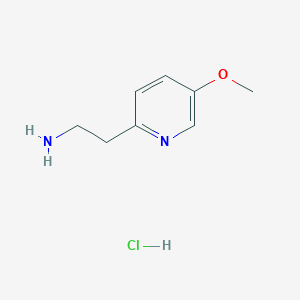
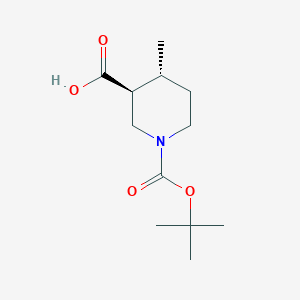
![6-Fluoro-2-((4-iodobenzo[d][1,3]dioxol-5-yl)methyl)-1-(3-(isopropylamino)propyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1405417.png)
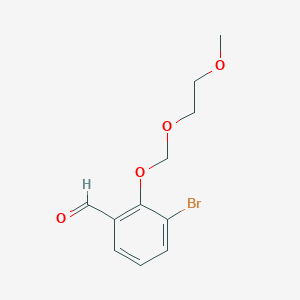

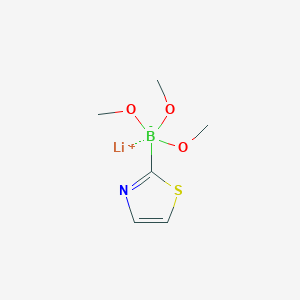
![Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405426.png)
